molecular formula C14H32Br2S2 B12563975 (Decane-1,10-diyl)bis(dimethylsulfanium) dibromide CAS No. 144337-02-0

(Decane-1,10-diyl)bis(dimethylsulfanium) dibromide

Cat. No.: B12563975
CAS No.: 144337-02-0
M. Wt: 424.3 g/mol
InChI Key: MQIZHIJMPMZGCQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Decane-1,10-diyl)bis(dimethylsulfanium) dibromide is a chemical compound with the molecular formula C14H32Br2S2 It is known for its unique structure, which includes a decane backbone with two dimethylsulfanium groups attached at the 1 and 10 positions, and two bromide ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Decane-1,10-diyl)bis(dimethylsulfanium) dibromide typically involves the reaction of decane-1,10-diol with dimethyl sulfide in the presence of a strong acid, such as hydrobromic acid. The reaction proceeds through the formation of an intermediate sulfonium ion, which then reacts with bromide ions to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(Decane-1,10-diyl)bis(dimethylsulfanium) dibromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonium groups back to sulfides.

    Substitution: The bromide ions can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

(Decane-1,10-diyl)bis(dimethylsulfanium) dibromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium salts and other sulfur-containing compounds.

    Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which (Decane-1,10-diyl)bis(dimethylsulfanium) dibromide exerts its effects involves the interaction of the sulfonium groups with nucleophiles. This can lead to the formation of stable complexes or the transfer of the sulfonium group to other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

    (Decane-1,10-diylbis(oxy))dibenzaldehyde: This compound has a similar decane backbone but with oxy and benzaldehyde groups instead of sulfonium and bromide.

    Bis(1-butylpentyl)decane-1,10-diyl diglutarate: Another compound with a decane backbone, but with butylpentyl and diglutarate groups.

Uniqueness

(Decane-1,10-diyl)bis(dimethylsulfanium) dibromide is unique due to its sulfonium groups, which impart distinct chemical reactivity and potential applications in various fields. The presence of bromide ions also allows for further chemical modifications through substitution reactions.

Properties

CAS No.

144337-02-0

Molecular Formula

C14H32Br2S2

Molecular Weight

424.3 g/mol

IUPAC Name

10-dimethylsulfoniodecyl(dimethyl)sulfanium;dibromide

InChI

InChI=1S/C14H32S2.2BrH/c1-15(2)13-11-9-7-5-6-8-10-12-14-16(3)4;;/h5-14H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

MQIZHIJMPMZGCQ-UHFFFAOYSA-L

Canonical SMILES

C[S+](C)CCCCCCCCCC[S+](C)C.[Br-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.